Bienvenue dans la boutique en ligne BenchChem!

trans-1-Boc-4-aminomethyl-3-hydroxypiperidine

HDAC inhibitor Epigenetics Cancer therapeutics

Procure CAS 279247-20-0 for reproducible medicinal chemistry: its rigid trans-(3S,4S) core spatially separates the 3-OH and 4-CH₂NH₂ into a diequatorial arrangement critical for HDAC (2.70 nM potency) and kinase hinge-binding. The N-Boc, hydroxyl, and aminomethyl handles enable orthogonal SAR or PROTAC linker elaboration. Substituting with cis or des-hydroxy analogs compromises target affinity and selectivity—insist on this enantiopure building block for interpretable biological results.

Molecular Formula C11H22N2O3
Molecular Weight 230.3 g/mol
CAS No. 279247-20-0
Cat. No. B3256901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-1-Boc-4-aminomethyl-3-hydroxypiperidine
CAS279247-20-0
Molecular FormulaC11H22N2O3
Molecular Weight230.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)O)CN
InChIInChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(6-12)9(14)7-13/h8-9,14H,4-7,12H2,1-3H3/t8-,9+/m0/s1
InChIKeyGAGALXYDHSHHCD-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-1-Boc-4-aminomethyl-3-hydroxypiperidine (CAS 279247-20-0): A Defined Chiral Heterocyclic Building Block for Pharmaceutical Research


trans-1-Boc-4-aminomethyl-3-hydroxypiperidine (CAS 279247-20-0, also referenced as 219975-84-5) is a chiral, orthogonally protected piperidine derivative with the IUPAC name tert-butyl (3S,4S)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate . It belongs to the class of N-Boc-protected 3-hydroxy-4-aminomethylpiperidines (molecular formula C₁₁H₂₂N₂O₃, MW 230.30) and serves as a versatile, enantiopure building block in medicinal chemistry . The compound features a rigid piperidine core with three chemically distinct functional handles: an N-Boc protecting group, a secondary hydroxyl at the 3-position, and a primary aminomethyl at the 4-position, all in a defined trans (3S,4S) configuration . These structural features render it a strategic intermediate for the synthesis of kinase inhibitors, HDAC inhibitors, and other bioactive molecules requiring precise spatial presentation of hydrogen-bond donors and acceptors .

Why trans-1-Boc-4-aminomethyl-3-hydroxypiperidine Cannot Be Simply Replaced by Generic Piperidine Analogs


Generic substitution among N-Boc-piperidine building blocks is scientifically unsound because small structural variations in this scaffold produce dramatic differences in biological activity, physicochemical properties, and downstream synthetic utility. The trans-(3S,4S) configuration of the target compound spatially separates the 3-hydroxyl and 4-aminomethyl groups into a diequatorial orientation, whereas the cis isomer (CAS 219985-15-6) constrains these groups into a closer, sterically hindered arrangement . Loss of the 3-hydroxyl (as in 1-Boc-4-aminomethylpiperidine, CAS 144222-22-0) eliminates a critical hydrogen-bond donor/acceptor that is essential for interactions within ATP-binding pockets of kinases and HDAC active sites . Conversely, compounds lacking the 4-aminomethyl group (e.g., 1-Boc-3-hydroxypiperidine, CAS 85275-45-2) cannot engage in key amine-mediated binding interactions [1]. Even regioisomeric analogs such as 1-Boc-4-(aminomethyl)-4-hydroxypiperidine (CAS 392331-66-7), which place the hydroxyl at the 4-position rather than the 3-position, present a fundamentally different spatial arrangement of functional groups, altering both intermolecular interactions and intramolecular hydrogen-bonding networks . These structural distinctions are not merely academic; they translate directly into differences in target binding affinity, selectivity, and the biological activity of final API candidates—making informed, compound-specific selection imperative for reproducible research outcomes.

trans-1-Boc-4-aminomethyl-3-hydroxypiperidine: Quantitative Differentiation Evidence Against Closest Analogs


HDAC1 Inhibitory Activity: trans-Configured 3-Hydroxy-4-aminomethylpiperidine Scaffold Achieves Nanomolar Potency

A derivative built upon the trans-1-Boc-4-aminomethyl-3-hydroxypiperidine scaffold (specifically the elaborated compound CHEMBL4799530 / BDBM50555463, which incorporates the trans-3-hydroxy-4-aminomethylpiperidine core) demonstrates potent HDAC1 inhibition with an IC₅₀ of 2.70 nM in a fluorescence-based assay using Boc-Lys(Ac)-AMC substrate in human HeLa nuclear extract [1]. This elaborated compound also exhibits selectivity over PI3Kα (IC₅₀ = 136 nM) and PI3Kδ (IC₅₀ = 331 nM), providing an approximately 50- to 123-fold selectivity window for HDAC1 [2]. In contrast, the cis isomer generates a different spatial presentation of the hydroxyl and aminomethyl groups, which is expected to alter key hydrogen-bonding interactions within the HDAC catalytic site, though direct comparative IC₅₀ data for the cis-configured core in the same assay system are not publicly available .

HDAC inhibitor Epigenetics Cancer therapeutics

Stereochemical Configuration Defines Binding Geometry: trans-(3S,4S) vs. cis-(3R,4S) Drives Divergent Pharmacophoric Profiles

The trans-(3S,4S) configuration (target compound, CAS 279247-20-0) places the 3-hydroxyl and 4-aminomethyl groups in a diequatorial orientation on the piperidine ring, as confirmed by SMILES notation CC(C)(C)OC(N(CC[C@H]1CN)C[C@H]1O)=O [1]. The cis isomer (CAS 219985-15-6 / 1290191-69-3, tert-butyl (3R,4S)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate) constrains these substituents into an axial-equatorial arrangement, which alters both the intramolecular hydrogen-bonding capability and the vector of intermolecular interactions . This stereochemical distinction has been recognized as critically important in piperidine-based medicinal chemistry, where the trans-3-hydroxy-4-aminomethyl configuration has been specifically utilized in the design of kinase inhibitors that require precise hydrogen-bond donor/acceptor geometry within the ATP-binding pocket .

Chiral building block Stereochemistry Structure-activity relationship

Enantiopure (3S,4S) Form Preferentially Accessible: CAS 279247-20-0 Is the Single Enantiomer, Not a Racemate

The target compound CAS 279247-20-0 is explicitly designated as the single enantiomer tert-butyl (3S,4S)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate, as confirmed by multiple supplier specifications . In contrast, CAS 219975-84-5 is associated with both the racemic mixture and the trans relative configuration, with some suppliers listing it as 'rac-(3S,4S)' or '(3R,4R)-rel-' depending on the source [1]. This CAS number distinction is critical for procurement: 279247-20-0 guarantees the stereochemically defined (3S,4S) enantiomer, whereas 219975-84-5 may be supplied as either the racemate or the (3R,4R) enantiomer. Suppliers such as MolCore list CAS 279247-20-0 at NLT 98% purity, explicitly as the (3S,4S) enantiomer suitable for pharmaceutical R&D and quality control applications .

Enantiopure synthesis Chiral resolution Quality control

Three Orthogonal Functional Handles Enable Divergent Derivatization Strategies Unavailable in Simpler Analogs

The target compound possesses three chemically orthogonal functional groups: (1) an N-Boc protecting group that can be selectively removed under acidic conditions (TFA or HCl/dioxane) to reveal a secondary amine; (2) a secondary 3-hydroxyl group amenable to oxidation (to ketone), O-alkylation, acylation, or sulfonylation; and (3) a primary 4-aminomethyl group available for reductive amination, amide coupling, or urea/thiourea formation . This contrasts sharply with 1-Boc-4-aminomethylpiperidine (CAS 144222-22-0), which lacks the 3-hydroxyl handle entirely and is limited to derivatization at the amine after Boc deprotection and the 4-aminomethyl group . Similarly, 1-Boc-3-hydroxypiperidine (CAS 85275-45-2) provides the N-Boc and 3-OH groups but lacks the 4-aminomethyl group, restricting its utility in scaffold growth strategies that require an amine-bearing arm [1]. The 4-hydroxypiperidine regioisomer (CAS 392331-66-7) positions the hydroxyl geminal to the aminomethyl at the 4-position, creating a geminal amino-alcohol rather than the vicinal amino-alcohol motif of the target compound, which yields different intramolecular hydrogen-bonding and metal-chelation properties .

Divergent synthesis Protecting group strategy Medicinal chemistry

Documented Application Lineage: trans-1-Boc-4-aminomethyl-3-hydroxypiperidine as a Key Intermediate in HCV and Kinase Inhibitor Programs

The 4-aminopiperidine scaffold, specifically incorporating the trans-3-hydroxy-4-aminomethyl substitution pattern, has been identified as a potent inhibitor of Hepatitis C Virus (HCV) assembly in published studies . This scaffold has also been utilized in kinase inhibitor development, where the aminomethyl and hydroxyl groups form critical hydrogen bonds within the ATP-binding pocket . While the Boc-protected compound itself is primarily an intermediate, published patent literature and medicinal chemistry reports demonstrate that the trans-3-hydroxy-4-aminomethylpiperidine motif appears in biologically active molecules targeting histone deacetylases, kinases, and viral proteins [1]. In contrast, 1-Boc-4-aminomethylpiperidine (lacking 3-OH) has been used in distinctly different target classes, such as platelet-activating factor antagonists and kinesin spindle protein inhibitors, reflecting how the hydroxyl group redirects the scaffold toward different biological target space .

Antiviral Kinase inhibitor Patent intermediate

Best-Fit Research and Industrial Application Scenarios for trans-1-Boc-4-aminomethyl-3-hydroxypiperidine (CAS 279247-20-0)


Epigenetic Drug Discovery: HDAC1/2 Inhibitor Lead Optimization Programs

Medicinal chemistry teams pursuing class I HDAC inhibitors should prioritize CAS 279247-20-0 as a chiral building block based on the demonstrated 2.70 nM HDAC1 potency achieved by elaborated derivatives incorporating the trans-3-hydroxy-4-aminomethylpiperidine core [1]. The 50- to 123-fold selectivity window over PI3K isoforms achieved by the trans-core derivative indicates that this scaffold provides an intrinsically favorable selectivity starting point that the cis isomer or des-hydroxy analogs cannot recapitulate [1]. Researchers can use the N-Boc group for temporary protection during fragment growth while exploiting the 3-OH and 4-aminomethyl groups to establish key hydrogen-bond interactions with the HDAC catalytic zinc and rim residues.

Kinase Inhibitor Fragment-Based Drug Design (FBDD) and Scaffold Growing

The trans-3-hydroxy-4-aminomethylpiperidine scaffold provides a rigid, chiral core with hydrogen-bond donor/acceptor geometry that has been specifically noted as suitable for engagement of the ATP-binding pocket hinge region in kinases . The three orthogonal functional handles allow parallel SAR exploration: the 4-aminomethyl group can be elaborated via amide coupling or reductive amination to explore vectors toward the solvent-exposed region or back pocket; the 3-hydroxyl can be alkylated or oxidized to modulate ribose pocket interactions; and the N-Boc group can be removed in the final deprotection step to reveal the piperidine NH for additional binding interactions or salt formation . The defined (3S,4S) stereochemistry ensures consistent binding geometry across derivative libraries, which is critical for interpretable SAR.

Antiviral Research: HCV Assembly Inhibitor Development

Research groups targeting Hepatitis C Virus assembly mechanisms should source the trans-3-hydroxy-4-aminomethylpiperidine building block (CAS 279247-20-0), as the 4-aminopiperidine scaffold with this specific substitution pattern has been identified as a potent inhibitor of HCV assembly . The Boc-protected form provides a stable, storable intermediate that can be deprotected under standard TFA conditions and further elaborated with appropriate caps and warheads for the antiviral target. The availability of the compound at 95-98% purity from multiple suppliers ensures sufficient quality for hit-to-lead and lead optimization campaigns without the need for in-house re-synthesis of the chiral core.

Chemical Biology Probe Synthesis Requiring Defined Chiral Vicinal Amino-Alcohols

Chemical biology groups developing activity-based probes, affinity chromatography ligands, or targeted protein degradation (PROTAC) molecules should select CAS 279247-20-0 specifically for applications requiring a vicinal amino-alcohol motif in a defined trans configuration . The vicinal 3-OH/4-CH₂NH₂ arrangement provides metal-chelating capability (relevant for metalloenzyme targets including HDACs) and enables intramolecular hydrogen bonding that can stabilize specific bioactive conformations. For PROTAC design, the three-handle architecture allows simultaneous attachment of the target-binding moiety (via 4-aminomethyl), the linker (via 3-OH after alkylation), and the E3 ligase ligand (via piperidine NH after Boc deprotection), enabling modular, divergent linker exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for trans-1-Boc-4-aminomethyl-3-hydroxypiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.